Gal-1-4-glcnac-1-3-fuc Gal-1-4-glcnac-1-3-fuc
Brand Name: Vulcanchem
CAS No.: 160243-25-4
VCID: VC20916493
InChI: InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1
SMILES: CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O
Molecular Formula: C25H46N2O15
Molecular Weight: 614.6 g/mol

Gal-1-4-glcnac-1-3-fuc

CAS No.: 160243-25-4

Cat. No.: VC20916493

Molecular Formula: C25H46N2O15

Molecular Weight: 614.6 g/mol

* For research use only. Not for human or veterinary use.

Gal-1-4-glcnac-1-3-fuc - 160243-25-4

Specification

CAS No. 160243-25-4
Molecular Formula C25H46N2O15
Molecular Weight 614.6 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1
Standard InChI Key VRXKBBPRDGIBPB-BEMBIUEJSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O
SMILES CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O
Canonical SMILES CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O

Introduction

Chemical Structure and Properties

Gal-1-4-glcnac-1-3-fuc consists of three monosaccharide units: galactose (Gal), N-acetylglucosamine (GlcNAc), and fucose (Fuc). The nomenclature indicates the specific glycosidic linkages between these sugar units, where galactose is linked β1-4 to N-acetylglucosamine, which is in turn linked β1-3 to fucose. This trisaccharide structure is related to, but distinct from, the Lewis X antigen (Gal(β1–4)[Fuc(α1–3)]GlcNAc), which features a different arrangement of the fucose moiety .
The physical and chemical properties of Gal-1-4-glcnac-1-3-fuc have been characterized in detail, as summarized in Table 1:

PropertyValue
CAS Number160243-25-4
Molecular FormulaC25H46N2O15
Molecular Weight614.637 g/mol
Density1.52 g/cm³
Boiling Point919.1°C at 760 mmHg
Flash Point509.7°C
Exact Mass614.290
PSA286.830
Vapor Pressure0 mmHg at 25°C
Index of Refraction1.616
The compound exhibits high stability under normal conditions and is soluble in polar solvents due to the presence of multiple hydroxyl groups within its structure .

Structural Variants and Related Glycans

Gal-1-4-glcnac-1-3-fuc belongs to a family of structurally related glycans that differ in their glycosidic linkages and substitution patterns. Other important members of this family include:

  • Fucosyl-α-1,3-N-acetylglucosamine (Fuc-α-1,3-GlcNAc), which forms part of the Lewis X antigen core

  • Fucosyl-α-1,6-N-acetylglucosamine (Fuc-α-1,6-GlcNAc), which is part of the core sugar in protein N-glycosylation

  • Gal(β1–4)[Fuc(α1–3)]GlcNAc (Lewis X), which is found in many human glycoproteins at mucosal surfaces
    These structural variations play crucial roles in determining the biological functions and recognition properties of these glycans.

Biological Significance

Gal-1-4-glcnac-1-3-fuc and related glycan structures play essential roles in various biological processes through their specific interactions with carbohydrate-binding proteins.

Cell Recognition and Differentiation

Glycan structures containing Gal-β-[Fuc-α]-GlcNAc sequences are recognized by specific monoclonal antibodies such as WEM-G1, which bind to human granulocytes including neutrophils and eosinophils. This interaction influences important granulocyte functions such as antibody-dependent cellular cytotoxicity. These recognition events are critical for proper immune system function and cellular differentiation.

Pathogen Recognition and Interaction

Fucosylated glycan structures serve as recognition sites for various biological processes and can mediate interactions with pathogens. Studies on glycosphingolipids from Schistosoma mansoni eggs have identified various fucosylated structures, including those containing Gal(β1–4)[Fuc(α1–3)]GlcNAc (Lewis X) terminal sequences . These structures highlight the importance of fucosylated glycans in host-pathogen interactions.

Role in Nematode Glycobiology

In Caenorhabditis elegans, N-glycans contain unique modifications including a Gal-Fuc disaccharide unit linked to the innermost GlcNAc residue. These structures are recognized by C. elegans galectin LEC-6, which exhibits higher affinity for oligosaccharides having a Gal-Fuc unit than for those having Galβ1-4GlcNAc units . This suggests that nematodes utilize the Gal-Fuc disaccharide unit instead of the Gal-GlcNAc unit for sugar recognition, highlighting the evolutionary diversity of glycan recognition systems.

Neuronal Development and Plasticity

Fucose-α(1−2)-galactose carbohydrates have been implicated in the molecular mechanisms underlying neuronal development, learning, and memory . Studies have shown that these fucosylated glycans can promote neuronal growth, with the potency dramatically enhanced with increasing carbohydrate valency . This suggests a potential role for fucosylated glycans in modulating synaptic plasticity and neuronal communication.

Synthesis and Analysis Methods

The synthesis and analysis of Gal-1-4-glcnac-1-3-fuc and related fucosylated glycans involve several specialized techniques.

Enzymatic Synthesis

Transfucosylation using α-L-fucosidases has emerged as an efficient method for synthesizing fucosyl-N-acetylglucosamine disaccharides. AlfB and AlfC α-L-fucosidases from Lactobacillus casei have shown high efficiency in synthesizing fucosyldisaccharides, with AlfB and AlfC activities exclusively producing fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine, respectively .
Table 2 summarizes the transfucosylation efficiency of these enzymes:

EnzymeProductMaximum YieldTransglycosylation/Hydrolysis Ratio
AlfBFucosyl-α-1,3-N-acetylglucosamine~23%Lower
AlfCFucosyl-α-1,6-N-acetylglucosamine~56%7.7-fold higher than AlfB
The synthesis of Fuc-α-1,3-GlcNAc has also been achieved using an α-L-fucosidase partially purified from Penicillium multicolor, although this approach may result in a mixture of disaccharides .

Analytical Methods

Analysis of Gal-1-4-glcnac-1-3-fuc and related glycans typically involves:

  • High-Performance Liquid Chromatography (HPLC) for separation

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for structural characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis

  • Enzymatic digestion using specific glycosidases to determine linkage information

  • Lectin-based affinity chromatography to study binding properties
    These methods have been instrumental in elucidating the structures and functions of complex glycans, including those containing Gal-1-4-glcnac-1-3-fuc motifs .

Research Applications

Gal-1-4-glcnac-1-3-fuc and related glycans have numerous research applications across various fields.

Glycan Microarrays

Glycan arrays have been used to characterize fucosyltransferases required for the synthesis of complex N-glycans. For example, FUT-6 from C. elegans has been shown to generate Lewis X-type epitopes on glycan substrates in vitro . These arrays allow for the systematic study of glycan-protein interactions and the specificity of glycosyltransferases.

Biomarker Discovery

Fucosylated glycans have potential as biomarkers for various diseases, including cancer. Studies on glycosphingolipids from human gastric adenocarcinoma have identified various fucosylated structures, suggesting potential diagnostic applications .

Therapeutic Development

Understanding the roles of fucosylated glycans in host-pathogen interactions and immune modulation could lead to the development of novel therapeutic strategies. For instance, targeting specific glycan-protein interactions could potentially inhibit pathogen adhesion or modulate immune responses.

Future Perspectives

Research on Gal-1-4-glcnac-1-3-fuc and related fucosylated glycans continues to evolve, with several promising directions:

  • Further characterization of the specific biological roles of Gal-1-4-glcnac-1-3-fuc in different tissues and organisms

  • Development of more efficient synthetic methods for producing these complex glycans

  • Exploration of the therapeutic potential of glycan-based drugs targeting specific fucose-containing epitopes

  • Investigation of the evolutionary significance of different fucosylated glycan structures across species

  • Application of advanced glycomics techniques for comprehensive mapping of fucosylated glycans in health and disease As our understanding of glycobiology advances, the importance of Gal-1-4-glcnac-1-3-fuc and related structures in biological systems will likely become increasingly apparent, opening new avenues for research and therapeutic development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator